Cas no 1451369-33-7 (5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid)
![5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid structure](https://www.kuujia.com/scimg/cas/1451369-33-7x500.png)
5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-{3-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]-1H-indol-1-yl}pen tanoic acid
- UR-144 N-Pentanoic Acid
- UR-144 N-pentanoic acid metabolite
- mL in methanol, ampule of 1 mL, certified reference material
- UR-144 5-Pentanoic acid metabolite solution 100 μg
- 1451369-33-7
- 5-(3-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoicacid
- SCHEMBL16104242
- UR-144 N-pentanoic acid metabolite, 1mg/ml in Isopropanol
- UR-144 pentanoic acid
- DTXSID401043095
- CHEBI:183860
- Q27252922
- NS00017242
- 1h-indole-1-pentanoic acid, 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-
- XLR-11 N-pentanoic acid metabolite
- 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid
- UR-144 N-pentanoic acid metabolite, 0.1mg/ml in Isopropanol
- UNII-1USZ174277
- 1USZ174277
- 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid
- 1H-Indole-1-pentanoic acid, 3-((2,2,3,3-tetramethylcyclopropyl)carbonyl)-
- 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid
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- Inchi: InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)
- InChI Key: UUTHIAPDCFFQKQ-UHFFFAOYSA-N
- SMILES: CC1(C)C(C(=O)C2=CN(CCCCC(=O)O)C3=CC=CC=C23)C1(C)C
Computed Properties
- Exact Mass: 341.19909372g/mol
- Monoisotopic Mass: 341.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Flash Point: Fahrenheit: 48.2 ° f
Celsius: 9 ° c - Color/Form: 100 μg/mL in methanol
5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370-H412
- Warning Statement: P210-P260-P273-P280-P301+P310-P311
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol
- WGK Germany:1
- Hazard Category Code: 11-23/24/25-39/23/24/25-52/53
- Safety Instruction: 16-36/37-45-61
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Hazardous Material Identification:
- Storage Condition:−20°C
5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-078-1ML |
UR-144 5-Pentanoic acid metabolite solution |
1451369-33-7 | 1ml |
¥2463.11 | 2023-10-30 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65558-5mg |
UR-144 N-pentanoic acid metabolite |
1451369-33-7 | 98% | 5mg |
¥3061.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65558-10mg |
UR-144 N-pentanoic acid metabolite |
1451369-33-7 | 98% | 10mg |
¥4762.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-078-1ML |
1451369-33-7 | 1ML |
¥2391.36 | 2023-01-16 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-078-1ML |
UR-144 5-Pentanoic acid metabolite solution |
1451369-33-7 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1952.53 | 2021-05-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65558-1mg |
UR-144 N-pentanoic acid metabolite |
1451369-33-7 | 98% | 1mg |
¥1340.00 | 2023-09-08 |
5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pen Tanoic Acid
Comprehensive Overview of 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid (CAS No. 1451369-33-7)
The compound 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid, with the CAS number 1451369-33-7, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tetramethylcyclopropyl moiety and an indole core, makes it a promising candidate for various applications, including drug development and molecular studies. Researchers are particularly interested in its potential interactions with biological targets due to its carbonyl and pentanoic acid functional groups, which are known to play critical roles in metabolic pathways.
In recent years, the demand for novel indole derivatives has surged, driven by their widespread use in medicinal chemistry. The 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid stands out due to its structural complexity and potential therapeutic benefits. Online searches for terms like "indole-based drug candidates" and "cyclopropyl carbonyl compounds" reflect growing interest in this area. This compound's CAS no. 1451369-33-7 is frequently queried in scientific databases, indicating its relevance in cutting-edge research.
One of the most discussed topics in the context of 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid is its potential role in modulating enzyme activity. The tetramethylcyclopropyl group is hypothesized to enhance binding affinity, while the pentanoic acid tail may improve solubility and bioavailability. These properties align with current trends in drug design, where researchers prioritize molecules with optimized pharmacokinetic profiles. Queries such as "how to improve drug solubility" and "indole derivatives in pharmacology" are common among professionals seeking innovative solutions.
From a synthetic chemistry perspective, the preparation of 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid involves multi-step reactions, including carbonyl insertion and indole functionalization. The compound's CAS no. 1451369-33-7 is often referenced in patents and academic papers detailing these methodologies. This highlights its importance as a benchmark in organic synthesis. Additionally, the rise of AI-assisted drug discovery has led to increased searches for "synthetic routes for complex indoles" and "CAS 1451369-33-7 applications," underscoring its interdisciplinary appeal.
Environmental and safety considerations are also critical when working with 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid. While not classified as hazardous, proper handling protocols are essential to ensure laboratory safety. The compound's stability under various conditions is a frequent topic of discussion, with queries like "storage conditions for indole derivatives" and "thermal stability of CAS 1451369-33-7" appearing in technical forums. These discussions reflect the compound's practical significance in research settings.
In conclusion, 5-{3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl}pentanoic Acid (CAS no. 1451369-33-7) represents a fascinating area of study at the intersection of chemistry and biology. Its structural features, combined with emerging applications in drug development, make it a subject of ongoing investigation. As interest in indole-based compounds and cyclopropyl-containing molecules continues to grow, this compound is poised to remain a key player in scientific advancements.
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